N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide
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Overview
Description
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a cyclopropyl group and a phenyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
The synthesis of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with formic acid or formic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine at room temperature . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide can be compared with other pyrazole derivatives, such as:
3-cyclopropyl-1-methylpyrazol-5-amine: A precursor in the synthesis of the target compound.
N-(pyrazol-5-yl)benzenesulfonamide: Another pyrazole derivative with different functional groups.
Pyrazolo[1,5-a]pyrimidines: Fused heterocyclic compounds with similar structural features
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C13H13N3O/c17-9-14-13-8-12(10-6-7-10)15-16(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,17) |
InChI Key |
KJGCHRJOEYOFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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